molecular formula C16H23NO4 B3120235 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid CAS No. 261380-34-1

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid

Cat. No.: B3120235
CAS No.: 261380-34-1
M. Wt: 293.36 g/mol
InChI Key: IDBBFXLHABOKHF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid is a chiral amino acid derivative. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl group provides protection to the amino group during various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with 4-ethylbenzyl bromide under basic conditions to form the desired propanoic acid derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction control, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include protected amino acids, ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl group is stable under a variety of conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the 4-ethyl group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

The presence of the 4-ethyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid, commonly referred to as Boc-phenylalanine, is a chiral amino acid derivative widely utilized in organic synthesis. Its structural features allow it to serve as an important intermediate in the preparation of peptides and other complex organic molecules. The tert-butoxycarbonyl (Boc) group protects the amino functionality during chemical reactions, enhancing its utility in synthetic chemistry.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Boc group provides stability under various conditions, facilitating controlled reactions that are essential for peptide formation. Upon deprotection, the amino group can participate in further biological interactions, including enzyme-substrate binding and protein folding.

Applications in Research and Medicine

  • Peptide Synthesis : This compound is extensively used in the synthesis of peptides, which are crucial for various biological functions and therapeutic applications.
  • Enzyme Interaction Studies : It is employed in studies investigating enzyme-substrate interactions, helping to elucidate mechanisms of enzymatic action and specificity.
  • Drug Development : As a building block for pharmaceuticals, this compound plays a role in the design of new therapeutic agents targeting specific biological pathways.

Case Studies

  • Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition : Research has indicated that compounds similar to this compound exhibit inhibitory effects on H-PGDS, which is implicated in neurodegenerative diseases and muscular dystrophies. Inhibiting this enzyme may provide therapeutic benefits for conditions such as Duchenne muscular dystrophy and rheumatoid arthritis .
  • Peptide Therapeutics : A study demonstrated the use of Boc-protected amino acids in synthesizing peptide analogs that exhibit enhanced bioactivity compared to their unprotected counterparts. These modifications can improve pharmacokinetic properties and target specificity .

Comparative Analysis

The unique structural attributes of this compound can be compared with other similar compounds:

Compound NameStructure SimilarityUnique FeaturesApplications
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acidSimilar backboneLacks 4-ethyl groupPeptide synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acidSimilar backboneContains methyl groupDrug development

The presence of the 4-ethyl group contributes distinct steric and electronic properties, influencing reactivity and interactions within biological systems.

Properties

IUPAC Name

(2S)-3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBBFXLHABOKHF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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